molecular formula C14H20N4O4 B14332216 4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) CAS No. 101395-62-4

4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)

Cat. No.: B14332216
CAS No.: 101395-62-4
M. Wt: 308.33 g/mol
InChI Key: NLCNXVQDGTZBKC-UHFFFAOYSA-N
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Description

4,4’-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) is a compound known for its role as a free radical initiator in polymer synthesis. It is a white crystalline powder with a molecular formula of C12H16N4O4 and a molar mass of 280.284 g/mol . This compound is particularly significant in the field of polymer chemistry due to its ability to initiate polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) typically involves the reaction of 4-cyano-2-methylpentanoic acid with a diazene compound under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to facilitate the formation of the diazenediyl linkage .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazenediyl linkage and to minimize the formation of by-products. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) is widely used in scientific research due to its role as a free radical initiator. Its applications include:

Mechanism of Action

The compound exerts its effects through the generation of free radicals. When heated to decomposition (around 70°C), it releases nitrogen gas and produces two equivalents of reactive radicals. These radicals initiate polymerization by reacting with monomers to form polymer chains. The molecular targets include the double bonds in monomers, which are attacked by the radicals to propagate the polymerization process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid) is unique due to its specific molecular structure, which provides distinct thermal stability and solubility properties. These characteristics make it particularly suitable for certain polymerization processes where other initiators may not perform as effectively .

Properties

CAS No.

101395-62-4

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

4-[(4-carboxy-2-cyanopentan-2-yl)diazenyl]-4-cyano-2-methylpentanoic acid

InChI

InChI=1S/C14H20N4O4/c1-9(11(19)20)5-13(3,7-15)17-18-14(4,8-16)6-10(2)12(21)22/h9-10H,5-6H2,1-4H3,(H,19,20)(H,21,22)

InChI Key

NLCNXVQDGTZBKC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C#N)N=NC(C)(CC(C)C(=O)O)C#N)C(=O)O

Origin of Product

United States

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